molecular formula C17H13NO3 B1360671 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898759-96-1

4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1360671
CAS No.: 898759-96-1
M. Wt: 279.29 g/mol
InChI Key: KQLMGDQZPSPFPN-UHFFFAOYSA-N
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Description

4-Cyano-4'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898759-96-1) is a synthetic benzophenone derivative characterized by a cyano (-C≡N) group at the para position of one benzene ring and a 1,3-dioxolane ring fused at the ortho position of the adjacent benzene ring. Its molecular formula is C₁₇H₁₃NO₃, with a molecular weight of 279.29 g/mol . The compound’s SMILES notation (C1=CC(=CC(=C1)C2OCCO2)C(=O)C3=CC=C(C=C3)C#N) highlights the dioxolane and cyano substituents, which confer unique electronic and steric properties. The dioxolane ring enhances solubility in polar solvents, while the cyano group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

4-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c18-11-12-1-3-13(4-2-12)16(19)14-5-7-15(8-6-14)17-20-9-10-21-17/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLMGDQZPSPFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645103
Record name 4-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-96-1
Record name 4-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone is an organic compound characterized by its unique structural features, including a cyano group and a dioxolane ring attached to a benzophenone core. This compound has garnered interest in various fields, particularly in biological research due to its potential bioactivity. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant case studies.

  • Molecular Formula : C17H13NO3
  • Molecular Weight : 279.29 g/mol
  • Structure : The compound consists of a benzophenone moiety with a cyano group (-CN) and a dioxolane ring, which contributes to its chemical reactivity and stability.

The biological activity of this compound can be attributed to the following mechanisms:

  • Electrophilic Interactions : The cyano group acts as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This reactivity is crucial for probing biological mechanisms and enzyme interactions.
  • Stabilization by Dioxolane Ring : The dioxolane ring enhances the compound's stability and binding affinity, making it suitable for various biochemical assays.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its applications include:

  • Enzyme Inhibition Studies : The compound can serve as a probe in biochemical assays to study enzyme interactions.
  • Potential Antitumor Activity : Similar compounds have shown promise in antitumor applications. For instance, related benzophenone derivatives have demonstrated strong inhibitory effects against various cancer cell lines (e.g., HL-60, A-549) with IC50 values as low as 0.26 μM .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
3-Cyano-4'-(1,3-dioxolan-2-YL)benzophenoneC17H13NO3Different positioning of cyano groupPotential enzyme inhibitor
2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenoneC18H17NO4Contains an ethoxy group instead of cyanoAntifungal activity
2-(4-Cyanobenzoyl)oxazoleC16H12N2OIncorporates an oxazole ringAntibacterial properties

The specific arrangement of the cyano group and dioxolane ring in this compound imparts distinct chemical reactivity compared to these analogs.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The following table summarizes key structural and functional differences between 4-cyano-4'-(1,3-dioxolan-2-yl)benzophenone and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-CN, 4'-(1,3-dioxolane) C₁₇H₁₃NO₃ 279.29 Photoreactivity, synthetic intermediate
4'-(1,3-Dioxolan-2-yl)-2-methylbenzophenone 2-CH₃, 4'-(1,3-dioxolane) C₁₇H₁₆O₃ 268.31 Higher lipophilicity; used in cross-coupling reactions
4'-Chloro-3-(1,3-dioxolan-2-yl)benzophenone 3-Cl, 4'-(1,3-dioxolane) C₁₆H₁₃ClO₃ 288.73 Enhanced electrophilicity; potential antimicrobial agent
3-Bromo-4'-(1,3-dioxolan-2-yl)benzophenone 3-Br, 4'-(1,3-dioxolane) C₁₆H₁₃BrO₃ 333.19 Steric hindrance; used in photolabeling studies

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound increases electrophilicity compared to methyl (electron-donating) analogues, making it more reactive in nucleophilic substitutions .
  • Solubility : The dioxolane ring improves aqueous solubility across all analogues, which is critical for biological applications .
Anticancer and Anti-Inflammatory Potential
  • Chlorinated Analogues : 4'-Chloro derivatives show enhanced antimicrobial activity due to halogen-induced membrane disruption .
  • Methylated Derivatives : Reduced polarity in 2-methyl analogues may enhance blood-brain barrier penetration, relevant to neurological drug design .
Photoreactivity and Material Science
  • The benzophenone core enables UV-induced crosslinking, utilized in polymer chemistry and protein labeling. The cyano group in the target compound may stabilize radical intermediates during photoreduction, a mechanism observed in benzophenone-amine systems .

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